Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a molecular formula of C21H30F3N3O5S This compound is notable for its unique structure, which includes a trifluoromethyl group, a thienopyridine ring, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the thienopyridine ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the ethyl ester group: This step often involves esterification reactions using ethyl alcohol and an appropriate acid catalyst.
Formation of the final compound: The final step involves the coupling of the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the thienopyridine ring provides structural stability. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with similar compounds such as:
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: This compound shares the trifluoromethyl group but lacks the thienopyridine ring, resulting in different chemical reactivity and applications
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in their functional groups and biological activities.
Indole derivatives: These compounds are structurally related but have different pharmacological properties and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30F3N3O5S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H30F3N3O5S/c1-5-8-9-15(28)25-20(21(22,23)24,19(30)32-7-3)26-17-16(18(29)31-6-2)13-10-11-27(4)12-14(13)33-17/h26H,5-12H2,1-4H3,(H,25,28) |
InChI Key |
JQXNDUQXZAFKKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CN(CC2)C)C(=O)OCC |
Origin of Product |
United States |
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